molecular formula C17H20ClNO3S2 B296371 N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

Cat. No. B296371
M. Wt: 385.9 g/mol
InChI Key: YJDMQIOUXNIRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase is responsible for catalyzing the conversion of glutamine to glutamate, which is then used by cancer cells to fuel their growth and proliferation. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.

Mechanism of Action

CB-839 works by inhibiting the activity of glutaminase, which is required for the conversion of glutamine to glutamate. By blocking this process, CB-839 deprives cancer cells of a key source of energy and building blocks, thereby slowing down their growth and proliferation. In addition, CB-839 has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects
CB-839 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting glutaminase activity, CB-839 has been shown to reduce the levels of glutamate and other metabolites in cancer cells, as well as to alter the expression of genes involved in cancer cell metabolism. CB-839 has also been shown to modulate the immune system, potentially enhancing the antitumor immune response.

Advantages and Limitations for Lab Experiments

One advantage of CB-839 is its selectivity for glutaminase, which minimizes off-target effects and toxicity. CB-839 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, CB-839 has some limitations for lab experiments, including its relatively short half-life and the need for high concentrations to achieve maximal inhibition of glutaminase activity.

Future Directions

There are several potential future directions for the development of CB-839 and related compounds. One area of interest is the combination of CB-839 with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies. Another area of interest is the development of more potent and selective glutaminase inhibitors, which may have improved efficacy and lower toxicity. Finally, the use of CB-839 in combination with biomarkers or imaging techniques may help to identify patients who are most likely to benefit from this treatment.

Synthesis Methods

CB-839 can be synthesized using a multi-step process that involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-mercaptoethylamine, followed by the reaction of the resulting intermediate with 2-chlorobenzyl chloride. The final product is obtained by crystallization and purification.

Scientific Research Applications

CB-839 has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, pancreatic cancer, and glioblastoma. In these studies, CB-839 has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. CB-839 has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C17H20ClNO3S2

Molecular Weight

385.9 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C17H20ClNO3S2/c1-2-22-15-7-9-16(10-8-15)24(20,21)19-11-12-23-13-14-5-3-4-6-17(14)18/h3-10,19H,2,11-13H2,1H3

InChI Key

YJDMQIOUXNIRLO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CC=C2Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.